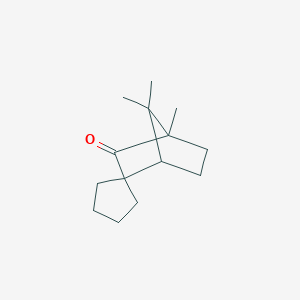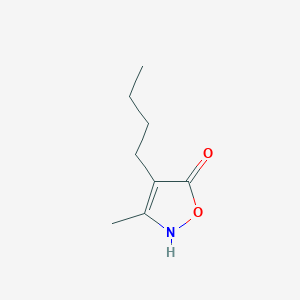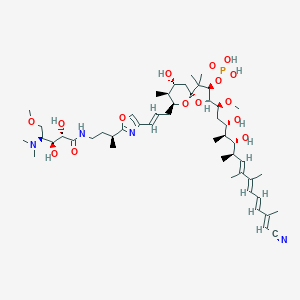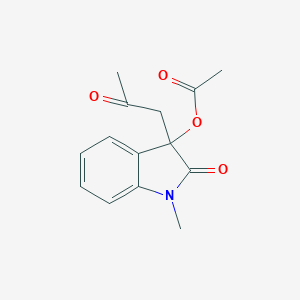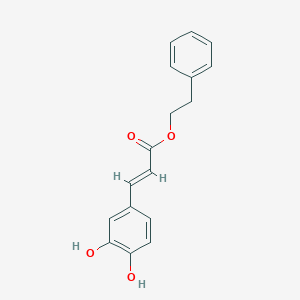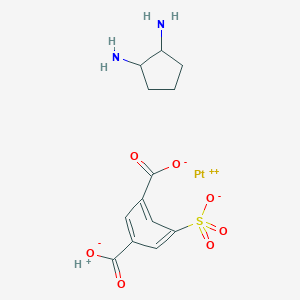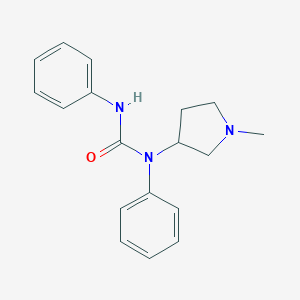
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea, also known as DPU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. DPU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical And Physiological Effects
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter activity. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been found to exhibit low toxicity in vitro, which is a desirable characteristic for potential therapeutic agents. However, one of the limitations of using 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in lab experiments is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea. One potential direction is the investigation of its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Additionally, further studies are needed to elucidate the exact mechanism of action of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea in cancer cells and neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea may improve its bioavailability and efficacy for potential therapeutic applications.
Synthesis Methods
The synthesis of 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea involves the reaction between 1-methyl-3-pyrrolidinylamine and diphenylisocyanate in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques.
Scientific Research Applications
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in cancer treatment, as it has been found to exhibit potent anti-tumor activity in vitro. Additionally, 1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of beta-amyloid plaques.
properties
CAS RN |
19996-88-4 |
|---|---|
Product Name |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-(1-methylpyrrolidin-3-yl)-1,3-diphenylurea |
InChI |
InChI=1S/C18H21N3O/c1-20-13-12-17(14-20)21(16-10-6-3-7-11-16)18(22)19-15-8-4-2-5-9-15/h2-11,17H,12-14H2,1H3,(H,19,22) |
InChI Key |
BAZXEKWTWJMZMP-UHFFFAOYSA-N |
SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Canonical SMILES |
CN1CCC(C1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
synonyms |
1,3-Diphenyl-1-(1-methyl-3-pyrrolidinyl)urea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




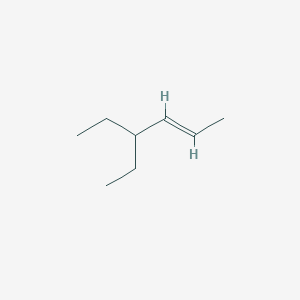

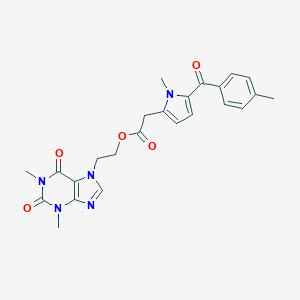
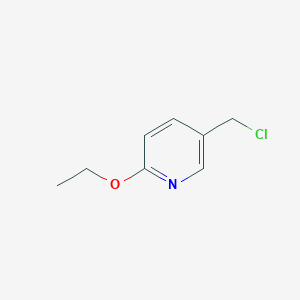
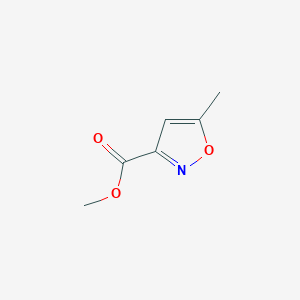
![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)
